molecular formula C17H14FNO2 B3093621 4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide CAS No. 124655-18-1

4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide

Cat. No. B3093621
CAS RN: 124655-18-1
M. Wt: 283.3 g/mol
InChI Key: USLKFNQVASYPSI-UHFFFAOYSA-N
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Description

“4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide” is a chemical compound . It’s important to note that the specific details about this compound might not be readily available due to its complex structure .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Fluoronaphthoic Acids : The synthesis of mono- and difluoronaphthoic acids, which are structural units found in several biologically active compounds, has been explored. Fluorinated versions of naphthoic acids offer potential for various applications due to their unique properties. A study detailed viable syntheses of several mono- and difluorinated naphthoic acids, providing a foundation for further research into their applications (Tagat et al., 2002).

  • Aromatic Polyamides Synthesis : Research into the synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide, has been reported. These materials, incorporating the naphthalene structure, exhibit promising properties for applications in high-performance materials due to their solubility and thermal stability (Ghodke et al., 2021).

Materials Science and Sensing Applications

  • Fluorescent Film for Aniline Vapor Detection : The derivatization of naphthalene diimide (NDI) into a fluorescent compound has led to the development of a fluorescent film capable of sensitive and selective detection of aniline vapor. This application demonstrates the potential of naphthalene derivatives in environmental monitoring and safety applications (Fan et al., 2016).

  • Coordination Polymers for VOC and Metal Ion Sensing : The use of naphthalene derivatives in the synthesis of coordination polymers has shown potential for sensing volatile organic compounds (VOCs) and metal ions. These materials exhibit porosity and selectivity, highlighting their utility in chemical sensing and purification processes (Lakshmanan et al., 2021).

Organic Synthesis and Chemical Reactions

  • Cascade Reaction for Naphthalene Derivatives : A fluoride-induced cascade reaction of lactol silyl ethers, derived from 4-alkynylisocoumarins and ketene silyl acetal, has been developed for the regioselective synthesis of 1,2,3,4-tetrasubstituted naphthalenes. This method highlights the versatility of naphthalene derivatives in organic synthesis (Yanai et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the alk tyrosine kinase receptor , which plays a crucial role in cell growth and survival.

Biochemical Pathways

Given its potential interaction with the alk tyrosine kinase receptor , it may influence pathways related to cell growth and survival.

Result of Action

Compounds interacting with the alk tyrosine kinase receptor can potentially influence cell growth and survival .

properties

IUPAC Name

4-fluoro-N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c18-13-8-5-12(6-9-13)17(21)19-15-10-7-11-3-1-2-4-14(11)16(15)20/h1-6,8-9,15H,7,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLKFNQVASYPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183144
Record name 4-Fluoro-N-(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide

CAS RN

124655-18-1
Record name 4-Fluoro-N-(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124655-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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